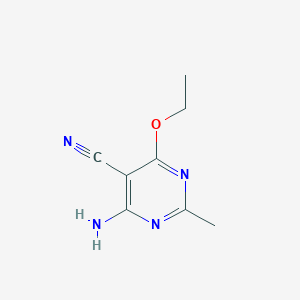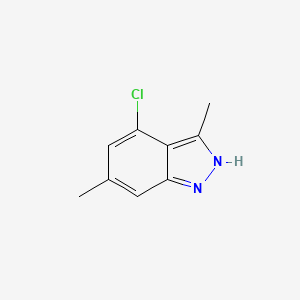
(7-Amino-1,8-naphthyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Amino-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of both amino and hydroxyl functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-1,8-naphthyridin-2-yl)methanol can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes for such compounds.
Análisis De Reacciones Químicas
Types of Reactions
(7-Amino-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
(7-Amino-1,8-naphthyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for drug development and other biomedical applications.
Mecanismo De Acción
The mechanism of action of (7-Amino-1,8-naphthyridin-2-yl)methanol is not well-documented. compounds containing the 1,8-naphthyridine core are known to interact with various molecular targets and pathways. For example, gemifloxacin, a related compound, targets bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1,8-naphthyridine-7-carboxaldehyde
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
- 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde
Uniqueness
(7-Amino-1,8-naphthyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(7-amino-1,8-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c10-8-4-2-6-1-3-7(5-13)11-9(6)12-8/h1-4,13H,5H2,(H2,10,11,12) |
Clave InChI |
NGWZUXDGHXDRFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C=CC(=N2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B11911999.png)
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)



![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)

